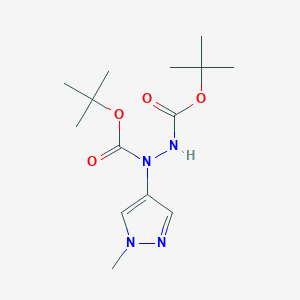












|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][N:5]([CH3:7])[CH:6]=1.[Li]CCCC.[N:13](/[C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])=[N:14]/[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16]>CCOCC.CCCCCC>[CH3:7][N:5]1[CH:6]=[C:2]([N:13]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[NH:14][C:15]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:16])[CH:3]=[N:4]1
|


|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=NN(C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
30.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=N/C(=O)OC(C)(C)C)/C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for a further 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
quenched with ice-water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3×100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
WASH
|
|
Details
|
The crude material was washed with hexane
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=CC(=C1)N(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 30% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |